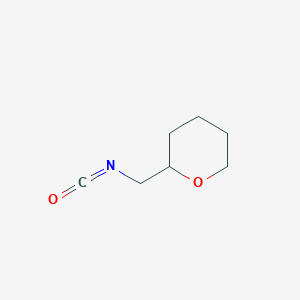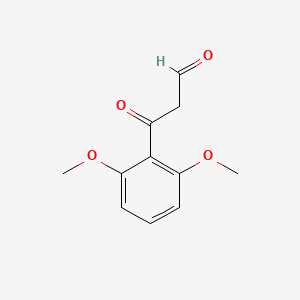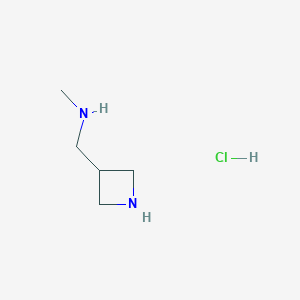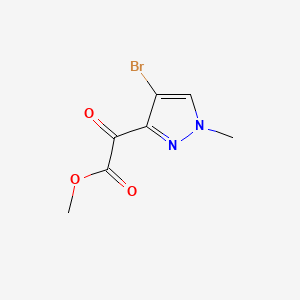
(2-Cyclohexylethyl)(pivaloyloxy)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexylethyl)(pivaloyloxy)zinc is an organozinc compound with the molecular formula C13H24O2Zn. It is used in various chemical reactions and research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)(pivaloyloxy)zinc typically involves the reaction of cyclohexylethyl halide with zinc pivalate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexylethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler zinc compounds.
Substitution: The pivaloyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of organozinc compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2-Cyclohexylethyl)(pivaloyloxy)zinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Cyclohexylethyl)(pivaloyloxy)zinc involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to interact with different substrates and reagents, making it a versatile tool in chemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Cyclohexylethyl)(pivaloyloxy)zinc include:
- Zinc pivalate
- Cyclohexylethyl zinc bromide
- Cyclohexylethyl zinc chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the cyclohexylethyl and pivaloyloxy groups, which confer unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H25O2Zn- |
|---|---|
Molekulargewicht |
278.7 g/mol |
IUPAC-Name |
2,2-dimethylpropanoic acid;ethylcyclohexane;zinc |
InChI |
InChI=1S/C8H15.C5H10O2.Zn/c1-2-8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h8H,1-7H2;1-3H3,(H,6,7);/q-1;; |
InChI-Schlüssel |
KIFLLKPPDJQARM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)O.[CH2-]CC1CCCCC1.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)




